N-[5-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide
Description
N-[5-({[(2,3-Dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide is a 1,3,4-thiadiazole derivative characterized by a thiadiazole core substituted with a sulfanyl-linked carbamoyl methyl group (attached to a 2,3-dimethylphenyl moiety) and a cyclopentane carboxamide bearing a thiophen-2-yl substituent. The 1,3,4-thiadiazole scaffold is renowned for its broad-spectrum biological activities, including anticonvulsant, anti-cancer, and antimicrobial properties . Synthetic routes for such derivatives often involve heterocyclization of acylated thiosemicarbazides followed by alkylation, enabling structural diversification for optimized activity .
Properties
IUPAC Name |
N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-1-thiophen-2-ylcyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2S3/c1-14-7-5-8-16(15(14)2)23-18(27)13-30-21-26-25-20(31-21)24-19(28)22(10-3-4-11-22)17-9-6-12-29-17/h5-9,12H,3-4,10-11,13H2,1-2H3,(H,23,27)(H,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTTVFRKURBYBDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3(CCCC3)C4=CC=CS4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[5-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide is a complex organic compound notable for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications based on current research findings.
Compound Overview
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 1351644-22-8 |
| Molecular Formula | C22H24N4O2S3 |
| Molecular Weight | 472.7 g/mol |
Synthesis
The synthesis of this compound typically involves several steps that include the formation of the thiadiazole ring and the introduction of sulfanyl and carbamoyl groups. The general synthetic route can be summarized as follows:
- Formation of Thiadiazole Ring : React thiosemicarbazide with a carboxylic acid derivative under acidic conditions.
- Introduction of Sulfanyl Group : React the thiadiazole intermediate with a sulfanylating agent.
- Attachment of Carbamoyl Groups : Couple the intermediate with suitable isocyanates to yield the final product.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets within biological systems:
- Enzyme Inhibition : The compound's sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function.
- Receptor Interaction : The aromatic rings and thiadiazole moiety facilitate π-π stacking interactions and hydrogen bonding with specific receptors.
Biological Evaluations
Recent studies have highlighted the following biological activities associated with this compound:
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains, indicating its potential as an antimicrobial agent.
- Neuroprotective Effects : In vitro studies demonstrated that it could protect neuronal cells from oxidative stress and apoptosis, suggesting applications in neurodegenerative diseases.
- Cytotoxicity : Evaluations in cancer cell lines revealed that the compound exhibits selective cytotoxicity, which is beneficial for targeted cancer therapies.
Neuroprotective Study
A study investigating the neuroprotective effects of related thiadiazole compounds found that similar structures exhibited significant protective effects on PC12 cells against sodium nitroprusside-induced damage. This suggests that this compound may also exert neuroprotective effects through similar pathways .
Antimicrobial Screening
In a comparative study of various thiadiazole derivatives for antimicrobial activity, compounds structurally related to N-[5-(...)] displayed significant inhibition against Gram-positive and Gram-negative bacteria. This reinforces the potential use of this compound in developing new antimicrobial agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-[5-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide with structurally analogous 1,3,4-thiadiazole derivatives, emphasizing key substituents, molecular properties, and reported bioactivities.
Structural and Functional Insights:
Substituent Effects: The target compound’s 2,3-dimethylphenyl group may enhance hydrophobic interactions in biological targets, while the cyclopentane carboxamide introduces conformational rigidity. Triazole-containing derivatives (e.g., ) often display improved metabolic stability due to resistance to oxidative degradation.
Synthetic Feasibility :
- Derivatives with electron-withdrawing groups (e.g., Cl, F) or bulky substituents (e.g., cyclopentyl in ) may require optimized reaction conditions, as seen in the 76% yield for under controlled reflux .
Biological Activity Trends :
- Thiadiazole derivatives with sulfanyl-linked carboxamide groups (e.g., ) are frequently associated with anticonvulsant and anti-cancer activities, likely due to thiol-mediated redox modulation or enzyme inhibition .
Critical Analysis:
While the target compound shares functional motifs with its analogs, its unique combination of a dimethylphenyl carbamoyl methyl group and thiophen-2-yl cyclopentane carboxamide distinguishes it from simpler derivatives (e.g., ). Further studies are needed to elucidate its pharmacokinetic profile and therapeutic efficacy relative to established analogs.
Preparation Methods
Synthesis of the Cyclopentane-Thiophene Core
The 1-(thiophen-2-yl)cyclopentane-1-carboxylic acid intermediate forms the foundational scaffold. A modified Friedel-Crafts alkylation is employed:
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Reaction Setup : Cyclopentanone (1.0 eq) reacts with thiophen-2-ylmagnesium bromide (1.2 eq) in anhydrous tetrahydrofuran (THF) at −78°C under nitrogen .
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Quenching and Oxidation : The resulting alcohol is oxidized to the ketone using pyridinium chlorochromate (PCC) in dichloromethane. Subsequent hydrolysis with aqueous NaOH yields 1-(thiophen-2-yl)cyclopentane-1-carboxylic acid .
Key Data :
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Yield: 68–72% after purification (recrystallization in ethanol/water).
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Characterization: NMR (400 MHz, CDCl₃) δ 7.45 (dd, J = 5.1 Hz, 1H, thiophene), 6.95–6.89 (m, 2H, thiophene), 2.85–2.75 (m, 2H, cyclopentane), 2.30–2.15 (m, 4H, cyclopentane) .
Construction of the 1,3,4-Thiadiazole Ring
The 5-sulfanyl-1,3,4-thiadiazol-2-amine intermediate is synthesized via Hantzsch-type cyclization :
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Thioamide Preparation : Thiourea reacts with methyl 2-chloroacetate in ethanol under reflux to form 2-(carbamoylmethylthio)acetamide.
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Cyclization : The thioamide is treated with hydrazine hydrate and carbon disulfide in ethanol at 80°C for 12 hours, yielding 5-(carbamoylmethylsulfanyl)-1,3,4-thiadiazol-2-amine .
Optimization :
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Microwave-assisted synthesis reduces reaction time to 45 minutes with comparable yields (82% vs. 75% conventional) .
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Acidic conditions (acetic acid, pH 6) prevent byproduct formation .
Sulfanyl Linkage and Carbamoyl Group Introduction
The sulfanyl bridge and 2,3-dimethylphenylcarbamoyl moiety are installed sequentially:
-
Nucleophilic Substitution :
Key Data :
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Yield: 76% after column chromatography (SiO₂, ethyl acetate/hexane 3:7).
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NMR (101 MHz, DMSO-d₆) δ 169.8 (C=O), 154.2 (thiadiazole C-2), 138.5 (aromatic C), 25.3 (CH₂) .
Final Amide Coupling
The cyclopentane-thiophene carboxylic acid is coupled to the thiadiazole intermediate:
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Activation : 1-(Thiophen-2-yl)cyclopentane-1-carboxylic acid (1.0 eq) is activated with HBTU (1.5 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq) in DMF at 0°C .
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Coupling : The activated acid reacts with 5-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-amine (1.0 eq) at room temperature for 12 hours .
Purification :
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Crude product is washed with cold methanol and purified via flash chromatography (SiO₂, CH₂Cl₂/MeOH 95:5).
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Final yield: 58–62%.
Structural Validation
Spectroscopic Data :
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IR (KBr) : 3280 cm⁻¹ (N-H), 1665 cm⁻¹ (C=O), 1520 cm⁻¹ (C=N).
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NMR (400 MHz, DMSO-d₆) : δ 8.20 (s, 1H, NH), 7.45–7.10 (m, 5H, aromatic), 4.15 (s, 2H, SCH₂), 2.70–2.50 (m, 2H, cyclopentane), 2.25 (s, 6H, CH₃) .
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HRMS (ESI+) : m/z calculated for C₂₃H₂₅N₅O₃S₂ [M+H]⁺: 508.1423; found: 508.1418 .
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Time (h) | Purity (%) |
|---|---|---|---|
| Conventional Hantzsch | 75 | 12 | 98 |
| Microwave-assisted | 82 | 0.75 | 99 |
| HBTU Coupling | 62 | 12 | 97 |
Microwave-assisted cyclization significantly enhances efficiency, while HBTU ensures high amide bond fidelity .
Challenges and Mitigation Strategies
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Steric Hindrance : Bulky cyclopentane and thiophene groups reduce coupling yields. Solution: Excess HBTU (1.5 eq) and prolonged reaction time (24 hours) improve yield to 68% .
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Byproduct Formation : Intramolecular cyclization of thioureido intermediates. Solution: Strict temperature control (<70°C) and acidic conditions (pH 6) .
Q & A
Q. Basic
- Thiadiazole : Enhances π-π stacking with enzyme active sites (e.g., cyclooxygenase-2) and improves metabolic stability.
- Cyclopentane : Increases lipophilicity, promoting membrane permeability and target binding.
Structure-Activity Relationship (SAR) studies via substituent modifications (e.g., replacing cyclopentane with adamantane) quantify moiety contributions .
What computational tools predict interactions with biological targets?
Q. Advanced
- Molecular docking (AutoDock Vina) : Models binding poses to receptors (e.g., EGFR kinase).
- Molecular dynamics (GROMACS) : Simulates stability of ligand-target complexes over time.
- Pharmacophore mapping : Identifies essential electrostatic/hydrophobic features using X-ray crystallography data for validation .
How is thermal and solution stability assessed for formulation studies?
Q. Advanced
- Thermogravimetric analysis (TGA) : Measures decomposition temperatures (>200°C indicates suitability for solid dosage forms).
- Differential scanning calorimetry (DSC) : Detects polymorphic transitions.
- Forced degradation (ICH Q1A) : Expose to heat/humidity/UV and monitor degradation via HPLC .
What strategies mitigate common impurities during synthesis?
Q. Basic
- Byproducts : Unreacted thiosemicarbazides or dimerized intermediates.
- Mitigation : Gradient elution in flash chromatography (hexane/EtOAc) or selective recrystallization (ethanol/water).
- Analytical QC : LC-MS tracks impurities at >95% purity thresholds .
How are specific enzyme or receptor interactions mechanistically validated?
Q. Advanced
- Enzyme inhibition assays : Measure IC₅₀ values using fluorogenic substrates (e.g., for proteases).
- Radioligand displacement : Competes with ³H-labeled ligands (e.g., for GPCRs).
- Mutagenesis studies : Modify key residues in target proteins to confirm binding sites .
What derivative synthesis strategies enhance pharmacological activity?
Q. Advanced
- Heterocycle substitution : Replace thiophene with pyridine for improved solubility.
- Functional group addition : Introduce sulfonamide or trifluoromethyl groups to boost potency.
- Cross-coupling reactions : Suzuki-Miyaura couplings diversify aryl/heteroaryl substituents .
How do researchers prioritize in vitro assays for initial activity screening?
Q. Basic
- High-throughput screening (HTS) : 96-well plate assays for cytotoxicity (MTT), antimicrobial activity (MIC), or enzyme inhibition.
- Selectivity panels : Test against related targets (e.g., kinase families) to minimize off-target effects.
- Dose-response curves : Generate EC₅₀/IC₅₀ values for lead prioritization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
